molecular formula C18H14F6O2 B14219052 2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one CAS No. 530441-99-7

2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one

Cat. No.: B14219052
CAS No.: 530441-99-7
M. Wt: 376.3 g/mol
InChI Key: BWTGMFYZVCRNED-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may include:

    Aldol Condensation: This reaction can be used to form the carbon-carbon bond between the phenyl and ethanone groups.

    Nucleophilic Substitution: Introduction of the ethoxy group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and ethoxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Modulating Pathways: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-{(1R)-1-[3,5-Dimethylphenyl]ethoxy}-1-phenylethan-1-one: Similar structure but with methyl groups instead of trifluoromethyl groups.

    2-{(1R)-1-[3,5-Dichlorophenyl]ethoxy}-1-phenylethan-1-one: Contains chlorine atoms instead of trifluoromethyl groups.

Uniqueness

The presence of trifluoromethyl groups in 2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

CAS No.

530441-99-7

Molecular Formula

C18H14F6O2

Molecular Weight

376.3 g/mol

IUPAC Name

2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-phenylethanone

InChI

InChI=1S/C18H14F6O2/c1-11(26-10-16(25)12-5-3-2-4-6-12)13-7-14(17(19,20)21)9-15(8-13)18(22,23)24/h2-9,11H,10H2,1H3/t11-/m1/s1

InChI Key

BWTGMFYZVCRNED-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.